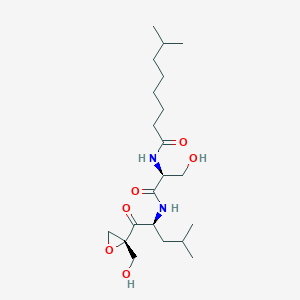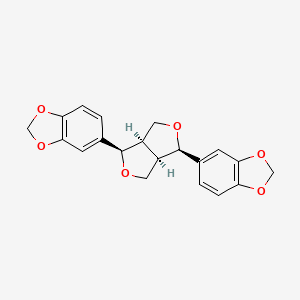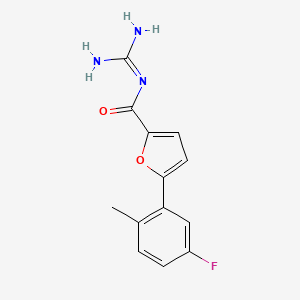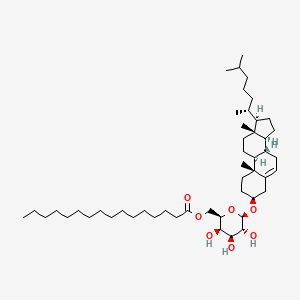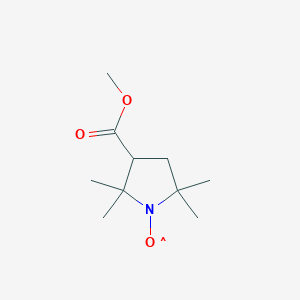
3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is a stable nitroxide radical compound. It is known for its unique properties, including its ability to act as a spin label and its use in various chemical and biological applications. The compound’s stability and reactivity make it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy typically involves the oxidation of the corresponding hydroxylamine. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form oxoammonium salts.
Reduction: It can be reduced back to the corresponding hydroxylamine.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are often used.
Substitution: Nucleophiles like amines or alcohols can react with the methoxycarbonyl group under basic conditions.
Major Products
Oxidation: Formation of oxoammonium salts.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted pyrrolidinyloxy derivatives.
Scientific Research Applications
3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological membranes and proteins through spin labeling techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy involves its ability to act as a stable free radical. This property allows it to interact with other molecules through redox reactions. The compound can donate or accept electrons, making it a versatile tool in studying redox processes. Its molecular targets include various enzymes and proteins involved in oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced reactivity.
3-Carboxy-PROXYL: A carboxylated nitroxide radical used in biological studies.
Uniqueness
3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is unique due to its methoxycarbonyl group, which provides additional reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring specific functionalization and stability.
Properties
Molecular Formula |
C10H18NO3 |
|---|---|
Molecular Weight |
200.25 g/mol |
InChI |
InChI=1S/C10H18NO3/c1-9(2)6-7(8(12)14-5)10(3,4)11(9)13/h7H,6H2,1-5H3 |
InChI Key |
MZCJOXPCRWIKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)OC)C |
Synonyms |
3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-yloxy MC-PROXYL MCPROXYL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



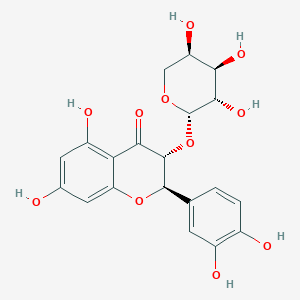
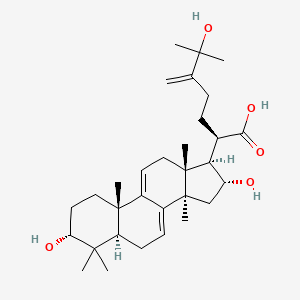
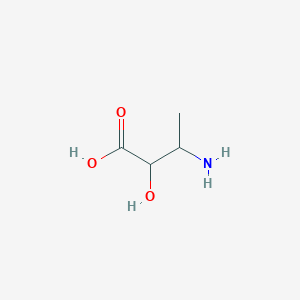

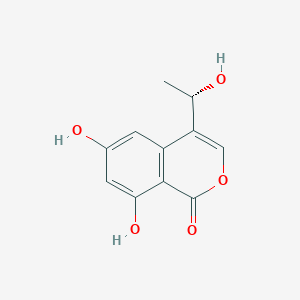
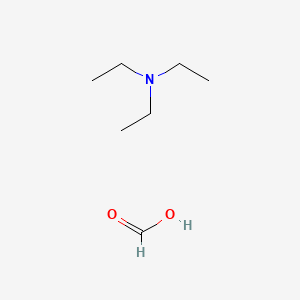
![(2S,3R,5R,9R,10R,13R,14S)-2,3,14-Trihydroxy-10,13-dimethyl-17-((2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B1247426.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1247427.png)
